molecular formula C14H15F2NO3 B2504523 N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide CAS No. 2418694-47-8

N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide

Cat. No.: B2504523
CAS No.: 2418694-47-8
M. Wt: 283.275
InChI Key: ZWBRCZTYVFLVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The presence of difluoromethoxy and oxirane groups in its structure imparts distinctive chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the difluoromethoxy group and the formation of the oxirane ring. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxirane ring can participate in covalent bonding with target molecules. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(Difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide is unique due to the combination of its difluoromethoxy and oxirane groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

N-[6-(difluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-yl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3/c15-14(16)20-9-4-5-10-8(6-9)2-1-3-11(10)17-13(18)12-7-19-12/h4-6,11-12,14H,1-3,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBRCZTYVFLVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=C(C=C2)OC(F)F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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